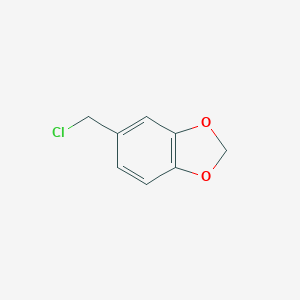
Piperonyl chloride
Cat. No. B119993
Key on ui cas rn:
20850-43-5
M. Wt: 170.59 g/mol
InChI Key: DWSUJONSJJTODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04128656
Procedure details


153.9 g (1.29 mols) of thionyl chloride are poured onto 65.6 g (0.431 mol) of 3,4-methylenedioxybenzyl alcohol. The mixture is stirred for 90 minutes at ambient temperature (15°-25° C.) and the excess thionyl chloride is then evaporated. The residue is taken up in dimethylformainde (DMF) and the latter is then evaporated. Finally, the residue is taken up in 500 ml of DMF (it is not necessary to isolate the 3,4-methylenedioxybenzyl chloride thus obtained).


Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH2:5]1[O:15][C:14]2[CH:13]=[CH:12][C:9]([CH2:10]O)=[CH:8][C:7]=2[O:6]1>>[CH2:5]1[O:15][C:14]2[CH:13]=[CH:12][C:9]([CH2:10][Cl:3])=[CH:8][C:7]=2[O:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
153.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
65.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1OC=2C=C(CO)C=CC2O1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 90 minutes at ambient temperature (15°-25° C.)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess thionyl chloride is then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the latter is then evaporated
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC=2C=C(CCl)C=CC2O1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
